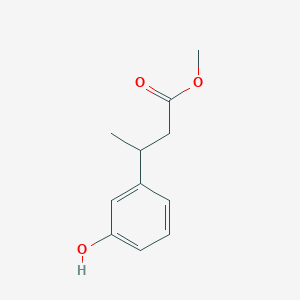

Methyl 3-(3-Hydroxyphenyl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(3-Hydroxyphenyl)butanoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of butanoic acid and contains a hydroxyphenyl group, making it an ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(3-Hydroxyphenyl)butanoate can be synthesized through esterification reactions involving 3-(3-Hydroxyphenyl)butanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(3-Hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and corresponding reduced esters.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Antioxidant Activity

- Methyl 3-(3-Hydroxyphenyl)butanoate has been identified as a potent antioxidant. Its ability to scavenge free radicals makes it valuable in preventing oxidative stress in biological systems. Research has demonstrated that phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

- Pharmaceutical Applications

- Polymer Science

- Food Industry

Case Study 1: Antioxidant Efficacy

A study published in Food Chemistry examined the antioxidant activities of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as a natural preservative in food products .

Case Study 2: Polymer Stabilization

Research conducted on the use of this compound in polyethylene formulations demonstrated enhanced thermal stability and reduced discoloration over time when exposed to UV light. This study highlighted its effectiveness as a photostabilizer in polymer applications .

Comparative Analysis of Antioxidants

| Compound Name | Antioxidant Activity | Application Area |

|---|---|---|

| This compound | High | Food preservation |

| Butylated Hydroxytoluene | Moderate | Food & cosmetic products |

| Tert-Butylhydroquinone | High | Plastics & rubber |

Mécanisme D'action

The mechanism of action of Methyl 3-(3-Hydroxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active hydroxyphenyl moiety, which can then exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(4-Hydroxyphenyl)butanoate

- Ethyl 3-(3-Hydroxyphenyl)butanoate

- Methyl 3-(3-Methoxyphenyl)butanoate

Uniqueness

Methyl 3-(3-Hydroxyphenyl)butanoate is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers and analogs .

Activité Biologique

Methyl 3-(3-Hydroxyphenyl)butanoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by an ester functional group and a hydroxyphenyl substituent, positions it as a candidate for further pharmacological exploration. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H16O3. The compound features a butanoate backbone with a hydroxyl group attached to the aromatic ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their function. The ester group may undergo hydrolysis, releasing the active hydroxyphenyl moiety, which can exert various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.

Enzyme Inhibition

Preliminary studies suggest that this compound interacts with enzymes involved in metabolic pathways. For instance, interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been observed, indicating potential neuroprotective effects . The inhibition profiles reveal varying degrees of potency, suggesting that structural modifications could enhance efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(4-Hydroxyphenyl)butanoate | Hydroxy group at para position | Moderate AChE inhibition |

| Ethyl 3-(3-Hydroxyphenyl)butanoate | Ethyl instead of methyl | Enhanced antimicrobial activity |

| Methyl 3-(3-Methoxyphenyl)butanoate | Methoxy substitution | Reduced enzyme inhibition |

The unique positioning of the hydroxy group on the phenyl ring significantly influences the compound's reactivity and biological properties compared to its isomers and analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antibiotics.

- Neuroprotective Effects : In vitro studies showed that this compound could reduce neuroinflammation in BV-2 microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to AChE revealed subnanomolar activity, suggesting strong inhibitory potential which could be harnessed in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

methyl 3-(3-hydroxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGQTKVZMWEMLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.